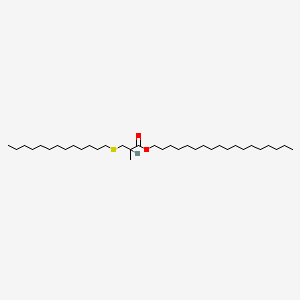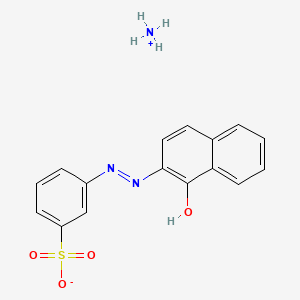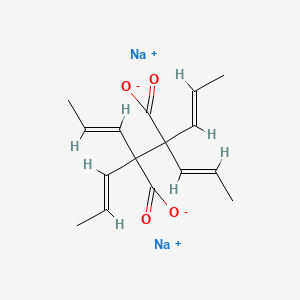
Triisotridecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisotridecyl phosphate is an organic phosphate compound with the chemical formula C₃₉H₈₁O₄P. It is a colorless to pale yellow liquid with low viscosity and low volatility. This compound is known for its excellent oxidation resistance and thermal stability, making it a valuable additive in various industrial applications .
Métodos De Preparación
Triisotridecyl phosphate is typically synthesized through the reaction of isotridecyl alcohol with phosphorus oxychloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C[2][2].
In industrial production, this compound is manufactured by reacting isotridecyl alcohol with phosphorus trichloride in the presence of a catalyst. The reaction is conducted under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Triisotridecyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphate compounds.
Aplicaciones Científicas De Investigación
Triisotridecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer in the production of polymers and plastics.
Biology: In biological research, this compound is used as a reagent in various biochemical assays and experiments. Its ability to interact with biological molecules makes it useful in studying enzyme kinetics and protein interactions.
Industry: It is widely used as an antioxidant and heat stabilizer in the plastics, rubber, and coatings industries.
Mecanismo De Acción
The mechanism of action of triisotridecyl phosphate primarily involves its ability to stabilize free radicals and prevent oxidative degradation. It achieves this by donating electrons to free radicals, thereby neutralizing them and preventing further chain reactions that lead to material degradation. The molecular targets of this compound include reactive oxygen species and other free radicals that can cause oxidative damage .
Comparación Con Compuestos Similares
Triisotridecyl phosphate can be compared with other similar compounds, such as:
Tris(nonylphenyl) phosphite: This compound is also used as an antioxidant and stabilizer in polymers.
Tris(2-ethylhexyl) phosphite: While this compound is effective as a stabilizer, this compound offers superior oxidation resistance and is less prone to hydrolysis.
Triphenyl phosphite: This compound is commonly used as a stabilizer in PVC and other polymers.
Propiedades
Número CAS |
95791-33-6 |
|---|---|
Fórmula molecular |
C39H81O4P |
Peso molecular |
645.0 g/mol |
Nombre IUPAC |
tris(11-methyldodecyl) phosphate |
InChI |
InChI=1S/C39H81O4P/c1-37(2)31-25-19-13-7-10-16-22-28-34-41-44(40,42-35-29-23-17-11-8-14-20-26-32-38(3)4)43-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
Clave InChI |
YWPBWLPNJHBFOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCOP(=O)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















